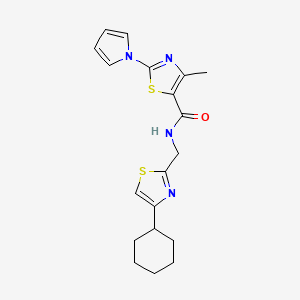

![molecular formula C17H18ClN3OS B2894361 N-[[4-(2-Aminoethyl)phenyl]methyl]-1,3-benzothiazole-4-carboxamide;hydrochloride CAS No. 2418659-65-9](/img/structure/B2894361.png)

N-[[4-(2-Aminoethyl)phenyl]methyl]-1,3-benzothiazole-4-carboxamide;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

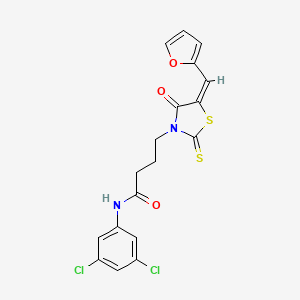

The compound is a derivative of benzothiazole, which is a heterocyclic compound. It also contains an amine group (NH2) attached to a phenyl group, which is then attached to the benzothiazole ring via a methylene bridge (CH2). The presence of the hydrochloride indicates that this compound is likely a hydrochloride salt .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The amine group might participate in reactions like alkylation, acylation, and the formation of amides. The benzothiazole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its molecular weight, boiling point, melting point, solubility in various solvents, and stability under different conditions. Unfortunately, without specific data, it’s difficult to provide an analysis of these properties for this compound .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

N-[[4-(2-Aminoethyl)phenyl]methyl]-1,3-benzothiazole-4-carboxamide;hydrochloride and related benzothiazoles have been extensively studied for their antitumor properties. These compounds display potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cell lines. The mechanism of action is suspected to involve metabolic transformations like N-acetylation and oxidation, with the nature of the 3'-substituent playing a crucial role in the metabolic process. For example, the prototype amine 3 underwent mainly N-acetylation in vitro, while 3'-substituted analogues were primarily oxidized (Chua et al., 1999). Additionally, these compounds have been shown to generate DNA adducts in sensitive tumor cells, both in vitro and in vivo, indicating a possible mode of action through DNA interaction (Leong et al., 2003).

Diuretic Activity

Some derivatives of benzothiazole, such as N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, have demonstrated promising diuretic activity in vivo. For instance, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide has been identified as a notable candidate in this regard (Yar & Ansari, 2009).

Antimicrobial Activity

Benzothiazole derivatives have been synthesized and screened for antimicrobial activity. For example, new benzimidazole, benzoxazole, and benzothiazole derivatives displayed excellent broad-spectrum antimicrobial activity against various bacterial and fungal strains (Padalkar et al., 2014). Additionally, a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives exhibited potent antibacterial activity, especially against Gram-positive strains (Bikobo et al., 2017).

Calcium Antagonistic Activity

Benzothiazoline derivatives have been investigated for their calcium antagonistic activity. This research has focused on understanding the structure-activity relationship of these compounds, leading to the identification of potent calcium antagonists with potential therapeutic applications (Yamamoto et al., 1988).

pH Sensing Applications

A benzothiazole-based compound was synthesized as a highly water-soluble fluorescent and colorimetric pH probe. This probe demonstrates reversibility in color and fluorescence in response to pH changes, indicating its potential as a real-time pH sensor for applications such as intracellular pH imaging (Diana et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[[4-(2-aminoethyl)phenyl]methyl]-1,3-benzothiazole-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS.ClH/c18-9-8-12-4-6-13(7-5-12)10-19-17(21)14-2-1-3-15-16(14)20-11-22-15;/h1-7,11H,8-10,18H2,(H,19,21);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWPKQNBILDJCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC=N2)C(=O)NCC3=CC=C(C=C3)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[4-(2-Aminoethyl)phenyl]methyl]-1,3-benzothiazole-4-carboxamide;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

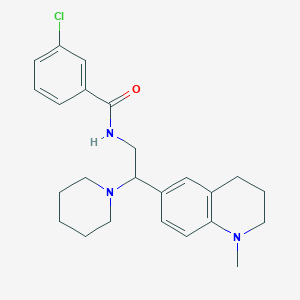

![Ethyl 4-[(4-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2894279.png)

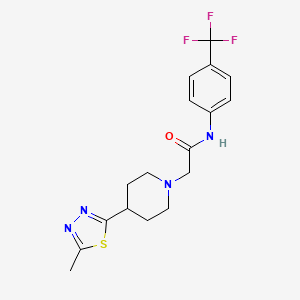

![5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2894280.png)

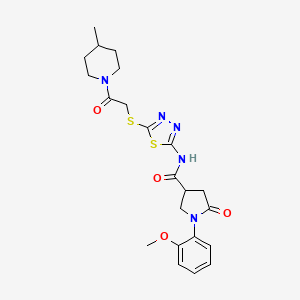

![2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate](/img/structure/B2894282.png)

![4,7-Dimethyl-2-(2-oxopropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2894284.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-ethylpiperazine-1-carboxamide](/img/structure/B2894287.png)

![Methyl (1S,6R,7R,9S)-8-oxatricyclo[4.3.0.07,9]nonane-7-carboxylate](/img/structure/B2894288.png)

![5-tert-butyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2894289.png)

![Ethyl 5,5,7,7-tetramethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2894296.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2894300.png)